molecular formula C9H12O B195566 3-Phenyl-1-propanol CAS No. 122-97-4

3-Phenyl-1-propanol

Cat. No.: B195566
CAS No.: 122-97-4
M. Wt: 136.19 g/mol
InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Description

Hydrocinnamyl alcohol, also known as 3-phenylpropanol, is an aromatic compound with the molecular formula C9H12O. It is a colorless to yellowish oily liquid with a sweet floral aroma and fruity flavor. This compound is slightly soluble in water but highly soluble in methanol, ethanol, and other organic solvents . Hydrocinnamyl alcohol is commonly found in natural products such as strawberries, cinnamon leaf oil, and tea. It is widely used in the flavor, fragrance, and cosmetic industries due to its pleasant aroma .

Mechanism of Action

Target of Action

3-Phenyl-1-propanol, also known as 3-Phenylpropyl alcohol or Hydrocinnamyl alcohol , is a fragrance ingredient It’s worth noting that the compound is structurally similar to phenylpropanolamine , which acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor .

Mode of Action

Phenylpropanolamine, a structurally similar compound, is known to act as an indirect sympathomimetic, inducing norepinephrine release and thereby activating adrenergic receptors . It’s plausible that this compound may have a similar interaction with its targets.

Biochemical Pathways

coli, suggesting that this compound could be involved in microbial metabolic pathways .

Pharmacokinetics

Some physical properties such as boiling point (119-121 °c/12 mmhg), melting point (-18 °c), and density (1001 g/mL at 20 °C) have been reported . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known to be a fragrance ingredient and has been used in the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy could be affected by temperature, given its specific boiling and melting points . Furthermore, it’s worth noting that this compound is used as a preservative in cosmetics, suggesting that it may have antimicrobial properties and its action could be influenced by the presence of microbes .

Biochemical Analysis

Biochemical Properties

3-Phenyl-1-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phenylalanine ammonia lyase (PAL), an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. This reaction is a key step in the biosynthesis of this compound. Additionally, this compound can be converted to 3-phenylpropionic acid by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. These interactions highlight the compound’s involvement in metabolic pathways and its potential as a biochemical reagent .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the activity of protein kinase C (PKC), an enzyme involved in signal transduction. This modulation can lead to changes in gene expression and cellular responses. Additionally, this compound has been reported to induce apoptosis in melanoma cells by enhancing ceramide accumulation and activating c-Jun N-terminal kinase (JNK) pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific proteins and enzymes, influencing their activity. For example, it can act as an inhibitor of glycosphingolipid biosynthesis, thereby affecting cell membrane composition and function. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Studies have also reported threshold effects, where specific dosages lead to significant changes in physiological responses. These findings underscore the importance of dosage considerations in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. One key pathway is its biosynthesis from L-phenylalanine via the action of phenylalanine ammonia lyase (PAL). Additionally, this compound can be metabolized to 3-phenylpropionic acid through the action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These metabolic pathways highlight the compound’s role in cellular metabolism and its potential as a biochemical reagent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s biological effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. Understanding its subcellular localization is essential for elucidating its molecular mechanisms and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocinnamyl alcohol can be synthesized through the selective hydrogenation of cinnamaldehyde. This process involves the use of nickel-based catalysts supported on titania or other materials. The reaction typically occurs in methanol at a temperature range of 80-140°C and under hydrogen pressure . The hydrogenation of cinnamaldehyde can yield hydrocinnamyl alcohol as one of the major products .

Industrial Production Methods: In industrial settings, hydrocinnamyl alcohol is produced using recombinant yeasts such as Saccharomyces cerevisiae. The yeast is engineered to express phenylalanine ammonia lyase and aryl carboxylic acid reductase, which convert sugars into trans-cinnamic acid and subsequently into hydrocinnamyl alcohol . This biotechnological approach offers a sustainable and efficient method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Hydrocinnamyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydrocinnamic acid.

    Reduction: It can be reduced to form 3-phenylpropanol.

    Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as halogens and acids can be used for substitution reactions.

Major Products:

Scientific Research Applications

Hydrocinnamyl alcohol has diverse applications in scientific research:

Comparison with Similar Compounds

Hydrocinnamyl alcohol stands out due to its unique combination of aromatic and aliphatic characteristics, making it valuable in various applications.

Properties

IUPAC Name

3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJVDSVGBWFCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID6041638
Record name 3-Phenyl-1-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour
Record name Benzenepropanol
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Boiling Point

241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropanol
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Flash Point

Flash Point: 212 °F/ 100 °C/ closed cup
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Solubility

In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol)
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Density

0.995 g/cu cm at 25 °C, 0.993-1.002
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Vapor Pressure

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures)
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Color/Form

Colorless liquid, Slightly viscous, colorless liquid

CAS No.

122-97-4, 93842-54-7
Record name Benzenepropanol
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Record name 3-PHENYL-1-PROPANOL
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Melting Point

<-18 °C, < -18 °C
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Synthesis routes and methods I

Procedure details

A solution of Intermediate 1 (640 mg), 1,1′-azobis(N,N-dimethylformamide) (1200 mg, Aldrich or prepared according to Chemistry Letters, 539 (1994)) and 3-phenyl-1-propanol (710 μl, Tokyo Kasei Kogyo) in tetrahydrofuran (30 ml) was added with tri(n-butyl)phosphine (1.75 ml, Tokyo Kasei Kogyo) with stirring and ice cooling and stirred at room temperature under argon atmosphere for 13.5 hours. The precipitates in the reaction mixture were removed by filtration, and then the solvent was evaporated from the filtrate under reduced pressure. The residue was purified by flash column chromatography (hexane/ethyl acetate mixed solvent) to obtain the title compound (913 mg, mixture with a small amount of 3-phenyl-1-propanol).
Name
Intermediate 1
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step One
Quantity
710 μL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

67.1 mg (0.50 mmol) of 3-phenyl-2-propen-1-ol (34), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 6 hours at 800 rpm (reversed every 30 minutes). After the lapse of 6 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 64.7 mg (0.475 mmol) of 3-phenyl-1-propanol (35). The yield was 95%. The reaction is expressed by the following scheme.
Quantity
67.1 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a solution of 12 g (0.31 mole) of lithium aluminum hydride in 100 ml of anhydrous diethyl ether was added dropwise a solution prepared by dissolving 37 g (0.25 mole) of cinnamic acid in 100 ml of anhydrous diethyl ether at a temperature of 0° to 20° C. After completion of the dropwise addition of the solution, the mixture was further agitated for additional 30 minutes at 20° C. and then admixed with 100 ml of a 10% hydrochloric acid followed by phase separation. The organic solution taken by phase separation was subjected to evaporation of the ether and then distilled under reduced pressure to give 11 g of dihydrocinnamyl alcohol, which yield was 31% of the theoretical value, but neither cinnamyl alcohol nor cinnamic aldehyde could be obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

First, 1.13 g of the starting material 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine was combined with 0.67 ml Et3N, 0.74 g of (R)-(+)-2-amino-3-phenyl-1-propanol in 60 ml absolute ethanol and heated in a steam bath for four hours. The solvent was then removed under vacuum and the residue was purified by flash chromatography (10-20% isopropyl alcohol/hexane) to yield 1.24 g of (R)-β-[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzenepropanol (74% yield).
[Compound]
Name
starting material
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
74%

Synthesis routes and methods V

Procedure details

reducing an aldehyde which is 3-phenyl-prop-2-enal or 3-phenyl-2-methyl-prop-2-enal to produce the corresponding 3-phenyl propanol;
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1-propanol
Reactant of Route 2
3-Phenyl-1-propanol
Reactant of Route 3
3-Phenyl-1-propanol
Reactant of Route 4
3-Phenyl-1-propanol
Reactant of Route 5
3-Phenyl-1-propanol
Reactant of Route 6
3-Phenyl-1-propanol

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